![molecular formula C18H14ClOP B3051521 Phosphine oxide, (4-chlorophenyl)diphenyl- CAS No. 34303-18-9](/img/structure/B3051521.png)
Phosphine oxide, (4-chlorophenyl)diphenyl-
Overview
Description
Phosphine oxide, (4-chlorophenyl)diphenyl- , commonly known as TPO , is a monoacylphosphine oxide-based photoinitiator. It finds applications in various polymeric matrices for efficient curing and color stability of resins . TPO is used as a photo-initiator in products such as printing inks, UV coatings, and optical fiber coatings .
Scientific Research Applications
1. Photoinduced Coupling Reactions
Phosphine oxides like Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide are utilized as radical initiators in macromolecular chemistry. They have demonstrated effectiveness in photoinduced cross-coupling reactions with disulfides or diselenides, yielding thio- or selenophosphinates and thio- or selenoesters (Sato et al., 2017).
2. Acid-Base and Complexing Properties
Asymmetrical phosphine oxides containing a 2-hydroxyphenylethenyl fragment have been studied for their acid-base and complexing properties. These studies were conducted in aqueous ethanol, revealing insights into their chemical behavior and potential applications in various reactions (Mironov et al., 2013).
3. Synthesis of Single Isomers of Unsaturated Carboxylic Acids
Alkyl(diphenyl)phosphine oxides are instrumental in synthesizing pure E or Z isomers of unsaturated acids. This process involves the reduction of keto acids to hydroxy acids and subsequent stereospecific elimination (Levin & Warren, 1988).
4. Fluorometric Determination of Lipid Hydroperoxides
In the field of biochemistry, phosphine oxides such as diphenyl-1-pyrenylphosphine have been developed as fluorescent reagents for determining lipid hydroperoxides in food and biological materials. These phosphine oxides react with hydroperoxides to produce a strong fluorescence, making them valuable in analytical chemistry (Akasaka & Ohrui, 2000).
5. Applications in Organic Light-Emitting Diodes (OLEDs)
Diphenyl[4-(triphenylsilyl)phenyl]phosphine oxide displays wide molecular orbital gaps and electron-dominated charge transport, making it suitable for use in blue phosphorescent OLEDs. Such compounds have shown high external quantum efficiency and luminance efficiency (Mamada et al., 2011).
properties
IUPAC Name |
1-chloro-4-diphenylphosphorylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClOP/c19-15-11-13-18(14-12-15)21(20,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFFVVUATVAVHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClOP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457738 | |
Record name | Phosphine oxide, (4-chlorophenyl)diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphine oxide, (4-chlorophenyl)diphenyl- | |
CAS RN |
34303-18-9 | |
Record name | Phosphine oxide, (4-chlorophenyl)diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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